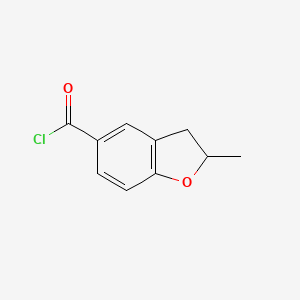

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride typically involves the reaction of 2-Methyl-2,3-dihydro-benzofuran with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by distillation or recrystallization to obtain pure this compound .

Analyse Des Réactions Chimiques

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution reactions, potassium permanganate (KMnO4) for oxidation reactions, and lithium aluminum hydride (LiAlH4) for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride has been explored for its pharmacological properties , particularly in the treatment of conditions associated with electrolyte imbalance and fluid retention. It has shown potential as a diuretic , saluretic , and uricosuric agent . Studies indicate that compounds in the benzofuran class can effectively manage hypertension by regulating uric acid levels in the body .

Antitumor Activity

Research highlights the compound's ability to induce apoptosis in cancer cells. It has been studied for its effects on human ovarian cancer cell lines, where it demonstrated significant growth inhibition. The mechanisms involve modulation of cell survival pathways, making it a candidate for further investigation in anticancer therapies.

Antimicrobial Properties

The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, suggesting potential use as an antimicrobial agent.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex benzofuran derivatives. These derivatives may possess unique physical and chemical properties suitable for various industrial applications.

Case Study 1: Antitumor Activity

A study conducted on human ovarian cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to activate apoptotic pathways leading to increased cancer cell death.

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial properties of this compound, it was shown to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The results indicated that the compound disrupted bacterial cell wall integrity and inhibited vital metabolic functions.

Mécanisme D'action

The mechanism of action of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride can be compared with other benzofuran derivatives, such as:

2,3-Dihydro-5-methylfuran: Similar in structure but lacks the carbonyl chloride functional group.

7-Bromo-2,3-dihydrobenzofuran: Contains a bromine atom instead of a methyl group and carbonyl chloride.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (CAS No. 55746-01-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its benzofuran structure, which is known for various biological activities. The compound can undergo several chemical reactions, including nucleophilic substitutions and oxidation reactions, making it a versatile intermediate in synthetic chemistry .

The primary biological activity of this compound involves its interaction with specific molecular targets:

- Target Receptors : It has been noted for its potential interaction with the 5-HT3 receptor , acting as a selective and reversible antagonist.

- Biochemical Pathways : The compound influences serotonergic pathways, which are crucial in regulating mood and gastrointestinal function. Its action may lead to the prevention of nausea and vomiting through modulation of these pathways.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, related compounds have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Casearupestrin A | MDA/MB-435 (human melanoma) | 0.36 | |

| Benzofuran Derivative | A2780 (human ovarian cancer) | 10 |

These findings suggest that the structural features of benzofuran derivatives contribute to their cytotoxic effects against cancer cells.

Antimicrobial Activity

Benzofuran derivatives have also demonstrated antimicrobial properties. For example, certain substituted benzofurans showed effective inhibition against various bacterial strains, indicating their potential as antimicrobial agents:

| Compound | Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound 40b | S. aureus | 23 | |

| Compound 41a | K. pneumoniae | 24 |

In Vivo Studies

In vivo evaluations using animal models have provided insights into the therapeutic potential of benzofuran derivatives. For example, studies involving Sprague Dawley rats demonstrated that specific doses of related compounds could alleviate symptoms of neuropathic pain induced by paclitaxel, highlighting their analgesic properties .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the benzofuran structure can significantly impact biological activity. For instance, the presence of chloro substituents has been correlated with enhanced antibacterial activity .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is slightly soluble in solvents such as DMSO and methanol, which influences its bioavailability and therapeutic applications .

Propriétés

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVVRRDUUSUDKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.